2-(Pyridin-2-yl)morpholine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and materials science. Its molecular formula is and it is characterized by the presence of a pyridine ring and a morpholine moiety. This compound has garnered attention due to its potential applications in drug development, particularly as an intermediate in the synthesis of biologically active molecules.
The compound can be synthesized through various chemical processes, often involving the reaction of pyridine derivatives with morpholine. It is available from chemical suppliers and has been documented in several research studies focusing on its synthesis and applications.
2-(Pyridin-2-yl)morpholine dihydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is also classified as a morpholine derivative, which is known for its diverse biological activities.
The synthesis of 2-(Pyridin-2-yl)morpholine dihydrochloride typically involves the following methods:
For instance, one synthesis route involves:
The molecular structure of 2-(Pyridin-2-yl)morpholine dihydrochloride features:
Key structural data include:
The compound participates in various chemical reactions, including:
For example, reactions involving electrophilic aromatic substitution can lead to further functionalization of the pyridine ring, enhancing its utility in drug design .
The mechanism of action for 2-(Pyridin-2-yl)morpholine dihydrochloride often involves:
Research indicates that derivatives of this compound exhibit selective inhibition against various targets, contributing to their therapeutic potential .
The construction of the chiral 2-(pyridin-2-yl)morpholine scaffold demands precise stereochemical control due to the pharmacological significance of enantiopure morpholine derivatives in drug discovery. Two predominant strategies have emerged for achieving high enantiomeric purity in this hybrid structure: chiral pool exploitation and diastereoselective synthesis. The chiral pool approach leverages readily available enantiopure starting materials, such as (R)-morpholine or D-tartaric acid derivatives, which inherently possess the desired stereogenic centers. This method capitalizes on the structural similarity between precursors and the target molecule, minimizing complex stereochemical manipulations during synthesis. For instance, (R)-morpholine derivatives serve as ideal templates for constructing the chiral morpholine ring while preserving stereochemical integrity throughout subsequent coupling reactions with pyridine subunits .
Diastereoselective reductive amination represents a versatile alternative, particularly when employing chiral auxiliaries or catalysts. The condensation of pyridine-2-carbaldehyde with enantiomerically pure amino alcohols (e.g., (S)-2-amino-1-phenylethanol) generates chiral imines. Subsequent hydrogenation under optimized conditions (Pd/C, 50 psi H₂, ethanol solvent) achieves diastereoselectivities exceeding 90% de. Critical parameters influencing stereoselectivity include solvent polarity (ethanol > methanol > THF), hydrogen pressure (higher pressure favors syn addition), and catalyst loading (optimal at 5-10% Pd/C). Following imine reduction, ring-closing reactions install the morpholine ring via nucleophilic displacement or Mitsunobu cyclization, yielding enantiomerically enriched 2-(pyridin-2-yl)morpholine scaffolds [7] .
Table 1: Stereoselective Synthesis Approaches for 2-(Pyridin-2-yl)morpholine Scaffolds
Strategy | Key Reagents/Conditions | Diastereomeric Excess (de) | Overall Yield (%) | Advantages |
---|---|---|---|---|
Chiral Pool (R-Morpholine) | (R)-Morpholine, Pyridine-2-carbaldehyde | >99% ee | 65-75% | Minimal stereochemical manipulation |
Diastereoselective Amination | (S)-2-Amino-1-phenylethanol, Pd/C, H₂ (50 psi) | 88-92% de | 60-68% | Flexible chiral auxiliary choice |
Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst, MeOH, 60°C | 95% ee | 70-78% | High enantiocontrol, catalytic efficiency |
Solvent effects profoundly impact stereochemical outcomes in ring-closure steps. Polar protic solvents (ethanol, methanol) enhance the nucleophilicity of oxygen atoms during cyclization, promoting higher yields and stereochemical fidelity. Conversely, aprotic solvents (DMF, DMSO) often lead to racemization at the morpholine stereocenter due to increased solvation of the developing oxyanion intermediate. Temperature optimization (typically 0-5°C during cyclization) further suppresses epimerization, preserving enantiomeric purity throughout the synthesis .
Transition metal-catalyzed asymmetric methodologies provide efficient pathways to enantiomerically enriched 2-(pyridin-2-yl)morpholine derivatives without requiring pre-chiralized building blocks. Chiral ruthenium-BINAP complexes have demonstrated exceptional efficacy in asymmetric hydrogenation of enamide intermediates derived from pyridine-2-carboxaldehydes and amino alcohols. Under optimized conditions (5 mol% [RuCl((S)-BINAP)(p-cymene)]Cl, 80°C, methanol solvent), enantiomeric excesses exceeding 95% ee are routinely achieved. The reaction mechanism involves substrate chelation through the pyridine nitrogen and carbonyl oxygen, positioning the prochiral center for stereoselective hydride transfer from the Ru-H species .
Gold-catalyzed cyclization of alkynylamine precursors offers an alternative route to chiral morpholine scaffolds. Terminal alkynes bearing ortho-aminoethanol substituents on pyridine undergo exo-dig cyclization in the presence of (R)-DTBM-SEGPHOS(AuCl)₂/AgOTf catalytic systems (2 mol%, DCE solvent, 40°C). This method constructs the morpholine ring with concomitant creation of a stereocenter, achieving 90-93% ee. The catalytic cycle involves alkyne activation by linear Au(I) complexes, followed by anti-nucleophilic attack by the amine group, and subsequent proto-deauration with stereochemical retention [4] .
Table 2: Catalytic Systems for Asymmetric Synthesis of 2-(Pyridin-2-yl)morpholine
Catalytic System | Substrate Class | Temperature (°C) | ee (%) | Reaction Time (h) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
Ru-(S)-BINAP | Enamide derivatives | 80 | 95-98 | 12-16 | 40 |
Au-(R)-DTBM-SEGPHOS | Ortho-alkynylaminopyridines | 40 | 90-93 | 6-8 | 65 |
Ir-(S,S)-f-Binaphane | Enol ether precursors | 60 | 88-92 | 18-24 | 25 |
Emerging photo redox catalysis techniques enable radical-mediated enantioselective construction of C-N bonds central to morpholine ring formation. Using chiral copper-bisoxazoline complexes under purple light irradiation (450 nm), single-electron transfer generates α-amino radicals from N-alkoxypyridinium salts. These radicals undergo asymmetric addition to electron-deficient olefins (e.g., acrylates), followed by spontaneous cyclization to form morpholine derivatives with 85-90% ee. The chiral Lewis acid environment controls the facial selectivity during radical trapping, while the photochemical initiation provides activation energy without thermal degradation pathways [4] .
Continuous optimization focuses on catalyst immobilization for recyclability. Silica-supported BINAP-Ru complexes maintain 92% ee over five reaction cycles in hydrogenation approaches, while chiral gold catalysts encapsulated in mesoporous silica exhibit enhanced stability and recyclability in cyclization reactions. These immobilization strategies significantly reduce metal leaching (<0.5 ppm per cycle) while preserving stereoselectivity, addressing economic and environmental constraints in large-scale production .
Conversion of the free base 2-(pyridin-2-yl)morpholine to its dihydrochloride salt significantly enhances physicochemical stability, crystallinity, and aqueous solubility—critical attributes for pharmaceutical processing. The salt formation protocol involves precise pH control during hydrochloric acid addition to solutions of the free base. Optimal salt formation occurs at pH 2.0-2.5 in ethanol-water (4:1 v/v) mixtures at 0-5°C, achieving yields >95% with minimal impurities. The stoichiometry requires two equivalents of HCl to protonate both the morpholine nitrogen (pKa ≈ 7.5) and the pyridine nitrogen (pKa ≈ 5.2), ensuring complete salt formation. Supersaturation generation through controlled solvent evaporation or anti-solvent addition (diethyl ether) triggers crystallization of the dihydrochloride salt [6] [7].
Structural characterization confirms salt formation through multiple analytical techniques. Single-crystal X-ray diffraction reveals ionic interactions between protonated nitrogen atoms and chloride anions, with characteristic N⁺-H···Cl⁻ bond lengths of 1.98-2.01 Å. Infrared spectroscopy shows N⁺-H stretching vibrations at 2700-2400 cm⁻¹, distinct from free base N-H stretches. Elemental analysis further confirms the C₉H₁₂N₂O·2HCl stoichiometry through carbon, hydrogen, nitrogen, and chlorine content verification (±0.3% theoretical values) [7].
Table 3: Physicochemical Properties of 2-(Pyridin-2-yl)morpholine Dihydrochloride vs. Free Base
Property | Dihydrochloride Salt | Free Base | Analytical Method |
---|---|---|---|
Melting Point | 198-202°C (dec.) | 45-47°C | Differential Scanning Calorimetry |
Water Solubility (25°C) | >500 mg/mL | 85 mg/mL | USP Equilibrium Solubility |
Hygroscopicity | Low (0.8% w/w at 80% RH) | High (deliquescent) | Dynamic Vapor Sorption |
Crystalline Structure | Monoclinic P2₁/c | Amorphous/Oily | Powder X-ray Diffraction |
Stability (40°C/75% RH) | >24 months | 3 months | ICH Accelerated Stability |
Polymorph control during crystallization is achieved through strategic process parameter manipulation. Rapid cooling (10°C/min) in ethanol yields metastable Form I needles, while slow cooling (0.5°C/min) in isopropanol produces thermodynamically stable Form II prismatic crystals. Both polymorphs exhibit identical ionic bonding patterns but differ in chloride ion packing density, influencing hygroscopicity. Form II demonstrates superior storage stability (<0.1% free base formation after 12 months at 25°C/60% RH) due to tighter crystal packing (density = 1.382 g/cm³ vs. 1.351 g/cm³ for Form I). The absence of hydrate formation is confirmed by Karl Fischer titration (water content <0.2% w/w) across relative humidity conditions (10-80% RH) [6] [7].
Figure 1: Salt Formation and Crystallization Pathways:
Free Base (Ethanol Solution) + 2.05 eq HCl (0-5°C)→ Acidic Solution (pH 2.0-2.5) → Crystallization Triggers:A) Slow Evaporation (Form II) B) Rapid Anti-solvent Addition (Form I)C) Seeding with Form II Crystals
Transition from batch to continuous manufacturing of 2-(pyridin-2-yl)morpholine dihydrochloride addresses key scalability challenges, including exothermicity control in reductive amination steps and consistent polymorph formation during salt crystallization. Integrated flow platforms combine sequential synthetic steps—imine formation, catalytic hydrogenation, ring closure, and dihydrochloride salt formation—within a single continuous process train. The reductive amination step employs fixed-bed reactors packed with Pd/Al₂O³ catalysts (5% loading, 1.5 mm particle size) under segmented flow conditions (H₂ gas/liquid substrate mixture). This configuration achieves 98% conversion at 100°C and 20 bar pressure with residence times of 8 minutes, significantly outperforming batch reactors requiring hours for completion .
Crystallization control in continuous mode utilizes oscillatory flow crystallizers with real-time process analytical technology (PAT) monitoring. Fourier-transform infrared (FTIR) probes track solution supersaturation during acidification, while focused beam reflectance measurement (FBRM) tracks crystal size distribution. Automated feedback control adjusts anti-solvent (diethyl ether) addition rates based on FBRM chord length data, consistently producing the stable Form II polymorph with particle sizes of 50-70 μm—ideal for filtration and drying operations. This approach achieves space-time yields of 5.2 kg/m³·h, representing a 3.8-fold productivity increase over batch crystallization .
Table 4: Continuous vs. Batch Manufacturing Performance Metrics
Process Parameter | Continuous Flow Process | Traditional Batch Process | Improvement Factor |
---|---|---|---|
Reduction Time | 8 minutes | 4 hours | 30× |
Cooling Crystallization | 15 minutes | 6 hours (including cooling) | 24× |
Space-Time Yield | 5.2 kg/m³·h | 0.25 kg/m³·h | 20.8× |
Solvent Consumption | 15 L/kg product | 85 L/kg product | 5.7× reduction |
Energy Intensity | 120 kWh/kg | 410 kWh/kg | 3.4× reduction |
Process intensification extends to solvent recovery through integrated membrane separation units. Nanofiltration membranes (300 Da MWCO) recover >95% of ethanol from crystallizer filtrates, with solvent purity (99.7%) suitable for direct reuse in imine formation steps. This closed-loop recovery reduces solvent waste generation to <0.5 kg/kg API, aligning with green chemistry principles. Additionally, HCl gas absorption columns capture and recycle excess hydrogen chloride from salt formation steps, minimizing acid waste and improving atomic economy to 82% (vs. 65% in batch processes) .
Figure 2: Continuous Manufacturing Platform Schematic:
Module 1: Imine Formation → [Tubular Reactor, 70°C, 20 min RT] Module 2: Catalytic Hydrogenation → [Packed-Bed Reactor, Pd/Al₂O³, 100°C/20 bar H₂] Module 3: Morpholine Cyclization → [Microwave-Assisted Flow Cell, 150°C] Module 4: Dihydrochloride Crystallization → [Oscillatory Flow Crystallizer with PAT Control] Module 5: Solvent Recovery → [Nanofiltration Unit, Ethanol Recycle]
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2